molecular formula C19H17NO6S2 B11143720 2-methoxy-4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate

2-methoxy-4-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate

Cat. No.: B11143720
M. Wt: 419.5 g/mol
InChI Key: XIUZWUJGEFIQIH-WJDWOHSUSA-N
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Description

2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that includes methoxy, thiazolidine, and furan carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of vanillin and p-anisidine, which are reacted in a water solvent using a stirrer method .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylated or hydroxylated derivatives, while reduction may produce simpler thiazolidine derivatives.

Scientific Research Applications

2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, its antioxidant activity may involve scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-{[(5Z)-3-(2-METHOXYETHYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is unique due to its complex structure, which imparts distinct chemical and biological properties. Its combination of methoxy, thiazolidine, and furan carboxylate groups makes it a versatile compound with diverse applications in research and industry.

Properties

Molecular Formula

C19H17NO6S2

Molecular Weight

419.5 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C19H17NO6S2/c1-23-9-7-20-17(21)16(28-19(20)27)11-12-5-6-13(15(10-12)24-2)26-18(22)14-4-3-8-25-14/h3-6,8,10-11H,7,9H2,1-2H3/b16-11-

InChI Key

XIUZWUJGEFIQIH-WJDWOHSUSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)OC)SC1=S

Origin of Product

United States

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